molecular formula C6H8BrN3O3 B1435932 Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate CAS No. 2167105-20-4

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Cat. No. B1435932
M. Wt: 250.05 g/mol
InChI Key: CCJJNGYVRPRXAW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, also known as MBTMC, is a synthetic organic compound first synthesized in the late 1960s. In the decades since its discovery, MBTMC has proven to be a useful and versatile reagent in organic synthesis and has been used in a variety of scientific research applications. MBTMC has been studied extensively and is known to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Triazoloquinolines Methyl 2-azido-5-bromobenzoate, a compound related to Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, has been used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This synthesis led to the creation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its potential in creating complex organic compounds (Pokhodylo & Obushak, 2019).

  • Preparation of Triazole Derivatives Derivatives of 4,5-Dibromo-1H-1,2,3-triazole, closely related to the chemical , have been synthesized for potential applications in organic chemistry. These derivatives have been used to create high yields of 5-substituted 1,2,3-triazole, showcasing its utility in the preparation of complex heterocyclic structures (Iddon & Nicholas, 1996).

  • Synthesis of Biheterocycles The compound has been employed as a precursor in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, illustrating its role in the creation of biologically relevant heterocyclic compounds (Aquino et al., 2017).

  • Reactivity Studies in Organic Chemistry Research on the reactivity of various bromo-triazoles, closely related to the compound , provides insights into the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings. This research contributes to a deeper understanding of chemical reactivity in organic synthesis (Barlin, 1967).

  • Acylation of Triazoles Studies on the acylation of 5-Amino-1H-1,2,4-triazoles, similar to the compound , have been conducted to understand the reactivity of these compounds in various chemical reactions. These studies have implications for the synthesis of complex organic molecules (Winkler & Kristinsson, 1983).

properties

IUPAC Name

methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJJNGYVRPRXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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